3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Catalog No.
S13997180
CAS No.
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxyl...

Product Name

3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid

IUPAC Name

3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-7(2)3-9-4-10(5-9,6-9)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)

InChI Key

KFMBZAIMYPUGHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC12CC(C1)(C2)C(=O)O

3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2287279-77-8), also known as 3-isobutylbicyclo[1.1.1]pentane-1-carboxylic acid, is a highly specialized, sp3-rich building block primarily procured as a 3D bioisostere for 4-isobutylbenzoic acid (the core fragment of ibuprofen and related active pharmaceutical ingredients) [1]. By replacing the flat aromatic ring with a rigid, propeller-like bicyclo[1.1.1]pentane (BCP) core, this compound enables medicinal chemists to 'escape from flatland' [2]. It features a linear 180-degree exit vector that perfectly mimics para-substituted benzenes, while its high fraction of sp3 carbons (Fsp3 = 1.0) fundamentally alters the physicochemical profile of downstream molecules [3]. Procurement of this specific building block is driven by its ability to rescue lead compounds suffering from poor aqueous solubility, high lipophilicity, or rapid CYP450-mediated aromatic metabolism.

Research Fit

Bioisostere BCP scaffold replaces para‑phenyl, tert‑butyl, or internal alkyne
Functional handle Carboxylic acid ready for amide coupling and library synthesis
Substituent Isobutyl group tunes lipophilicity and ionization profile

Substituting 3-isobutylbicyclo[1.1.1]pentane-1-carboxylic acid with its direct aromatic analog (4-isobutylbenzoic acid) or flexible aliphatic alternatives (like 4-isobutylcyclohexanecarboxylic acid) compromises critical pharmacokinetic objectives [1]. Aromatic rings drive planar stacking, leading to high crystal lattice energy, poor aqueous solubility, and susceptibility to oxidative metabolism at the aromatic C-H bonds. Conversely, flexible cyclohexyl rings introduce multiple low-energy conformations, disrupting the strict 180-degree vector required for target binding and increasing entropic penalties [2]. The BCP core is uniquely non-interchangeable because it locks the 1,3-substituents in a rigid, linear geometry (bridgehead distance ~1.85 Å) while completely eliminating aromaticity, providing a mandatory structural solution for leads requiring exact spatial mimicry combined with enhanced physicochemical properties [3].

Substitution Risk

Alkyl substituent variation (isobutyl vs. n‑butyl, cyclobutyl) measurably shifts pKa and logP, potentially altering ionization and permeability profiles.
Unsubstituted or electron‑withdrawing BCP acids occupy a different acidity space and may not match target engagement or permeability windows without re‑optimisation.
Phenylacetic acid or benzoic acid counterparts lack the BCP core's metabolic stability and solubility context; direct replacement may require property re‑evaluation.

Aqueous Solubility Enhancement via Fsp3

Bioisosteric replacement of a para-substituted phenyl ring with a BCP core significantly disrupts planar crystal packing, lowering lattice energy. In comparative studies of BCP-containing drugs versus their phenyl analogs, the BCP derivatives consistently demonstrate a 10- to 100-fold increase in thermodynamic aqueous solubility [1]. For instance, replacing the phenyl ring of standard fragments like 4-isobutylbenzoic acid with the BCP core increases the fraction of sp3 carbons (Fsp3) to 1.0, directly correlating with enhanced dissolution rates in aqueous buffers [2].

Evidence DimensionAqueous Solubility (Thermodynamic)
Target Compound Data10x to 100x higher solubility (BCP derivatives)
Comparator Or Baseline4-isobutylbenzoic acid (planar phenyl analogs)
Quantified Difference1 to 2 log-unit increase in solubility
ConditionsAqueous buffer, pH 6.5-7.4

High aqueous solubility is critical for oral bioavailability, making this compound an essential precursor for rescuing poorly soluble hit-to-lead candidates.

Inductive Transmission & pKa
Head-to-head
ρI = 2.23 ±0.12 (BCP) vs 1.0 (bicyclo[2.2.2]octane); pKa shift ~1.4 units vs 3‑CF₃‑BCP‑acid
Reported pKa modulation context
50% ethanol–water; computational gas‑phase acidities

logP Reduction and Improved Drug-Likeness

The BCP core is less lipophilic than a standard phenyl ring despite its hydrocarbon nature. Procurement of 3-isobutylbicyclo[1.1.1]pentane-1-carboxylic acid over 4-isobutylbenzoic acid typically yields a reduction in the partition coefficient (logP) of approximately 0.5 to 1.0 units in the final synthesized API [1]. This reduction in lipophilicity mitigates off-target toxicity and non-specific protein binding, which are common failure modes for highly lipophilic aromatic leads [2].

Evidence DimensionPartition Coefficient (logP)
Target Compound Data~0.5 to 1.0 units lower logP
Comparator Or Baseline4-isobutylbenzoic acid (and related phenyl analogs)
Quantified DifferenceReduction of 0.5 - 1.0 logP units
ConditionsOctanol/water partition system

Lowering logP directly improves the developability of an API by reducing non-specific binding and improving the overall safety margin.

Solubility vs Phenyl
Class-level
≥50‑fold aqueous solubility improvement
Supports solubility and NSB screening context
Shake‑flask solubility and CHI(IAM) NSB data

CYP450-Mediated Oxidation Avoidance

Aromatic rings are primary sites for cytochrome P450 (CYP450) mediated epoxidation and hydroxylation. By substituting the phenyl ring with the sp3-hybridized BCP core of 3-isobutylbicyclo[1.1.1]pentane-1-carboxylic acid, aromatic C-H bonds are entirely removed [1]. Pharmacokinetic profiling of BCP bioisosteres demonstrates significantly prolonged half-lives and reduced intrinsic clearance (CLint) in human liver microsomes (HLM) compared to their phenyl counterparts, as the rigid aliphatic cage is highly resistant to oxidative metabolism [2].

Evidence DimensionIntrinsic Clearance (CLint) in Human Liver Microsomes
Target Compound DataHigh metabolic stability (no aromatic oxidation sites)
Comparator Or Baseline4-isobutylbenzoic acid (susceptible to aromatic hydroxylation)
Quantified DifferenceSignificant reduction in CYP450-mediated degradation
ConditionsHuman Liver Microsome (HLM) stability assays

Procuring this BCP building block allows chemists to bypass metabolic liabilities in lead optimization, extending the in vivo half-life of the final drug.

Metabolic Stability
Class-level
Qualitative improvement in HLM stability reported for BCP core
Reported metabolic stability context
Precise t½ for isobutyl derivative not available

Strict 180-Degree Exit Vector Fidelity

Unlike flexible aliphatic rings (e.g., cyclohexyl) which adopt multiple conformations and distort substituent vectors, the BCP core rigidly locks the 1,3-substituents at a 180-degree exit vector [1]. Although the bridgehead-to-bridgehead distance in BCP (1.85 Å) is shorter than the para-carbon distance in benzene (2.78 Å), the strict linear geometry ensures that the isobutyl and carboxylic acid groups are presented to the target receptor in the exact same spatial orientation as in 4-isobutylbenzoic acid, preserving binding affinity while improving physical properties [2].

Evidence DimensionSubstituent Exit Vector Angle
Target Compound Data180 degrees (rigid)
Comparator Or Baseline4-isobutylcyclohexanecarboxylic acid (variable/distorted vectors)
Quantified Difference0 degree deviation from para-phenyl geometry
ConditionsX-ray crystallography and computational modeling

Ensures that the bioisosteric replacement does not disrupt the established target-binding pharmacophore, saving costly redesign cycles.

Oral Exposure
Head-to-head
~4‑fold increase in Cmax and AUC
Reported oral exposure context in mouse
Oral PK data from γ‑secretase inhibitor series
Synthetic Readiness
Reported
98% pure free acid; complementary amine available
Supports parallel amide library synthesis
Commercial building block sourcing context

Medicinal Chemistry Lead Optimization

Escaping flatland for NSAID-like or para-phenyl containing hits to improve aqueous solubility and reduce logP without losing target affinity, directly leveraging the exact 180-degree exit vector of the BCP core [1].

High-Solubility PROTACs and Degraders

Improving the physicochemical properties of large bifunctional molecules where excessive lipophilicity, planar stacking, and poor solubility limit oral bioavailability [2].

Metabolically Stable Agrochemical Development

Replacing phenyl rings in pesticides or crop protection agents to increase environmental or metabolic half-life by eliminating CYP450 oxidation sites [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Para‑phenyl replacement for solubility and oral exposure
BCP bioisosteric replacement capacity
Solubility and oral exposure endpoint comparison
Modular amide library synthesis
Commercial availability and coupling readiness
Library synthesis feasibility and SAR expansion
Tuning acidity without aromatic liabilities
Inductive pKa modulation via alkyl substituent
Metabolic stability and ionization profile validation
Fragment‑based screening and biophysical assays
Low MW, 3D scaffold, rule‑of‑3 alignment
NMR/SPR assay compatibility and hit elaboration

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Heavy Atom Count

12

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